molecular formula C15H17N3O3 B5884353 1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine

1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine

Cat. No.: B5884353
M. Wt: 287.31 g/mol
InChI Key: RMOBFPPQLYXBGZ-UHFFFAOYSA-N
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Description

1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C15H17N3O3 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.12699141 g/mol and the complexity rating of the compound is 347. The solubility of this chemical has been described as 14.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity Studies

1-[(5-Nitro-2-furyl)methyl]-4-phenylpiperazine, as a part of the 5-nitrofuran group, has been studied for its carcinogenic potential. Research by Cohen et al. (1975) examined the carcinogenicity of eight 5-nitrofurans with heterocyclic substituents, finding high incidences of tumors in rats. These findings highlight the potential carcinogenic risks associated with compounds in this group, including this compound (Cohen et al., 1975).

Chemical Synthesis and Reactions

Sasaki and Yoshioka (1971) explored the synthesis and reactions of α-Acetylenic Ketones containing the nitrofuran ring. Their work provides insights into the chemical properties and potential applications of this compound in synthetic chemistry (Sasaki & Yoshioka, 1971).

Mass-Spectral Fragmentation Studies

Kato and Hirao (1972) conducted mass-spectral fragmentation studies of compounds including 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Understanding the fragmentation patterns of such compounds can aid in the analysis and identification of this compound in various contexts (Kato & Hirao, 1972).

Antimycobacterial and Anticonvulsant Activities

Research by Küçükgüzel et al. (1999) and (2004) explored the synthesis of various compounds, including those with 5-nitro-2-furyl components, for their antimycobacterial and anticonvulsant activities. This research suggests potential therapeutic applications for compounds related to this compound in treating infections and seizures (Küçükgüzel et al., 1999); (Küçükgüzel et al., 2004).

Cycloaddition Reactions

Shawali et al. (1990) investigated the cycloaddition reactions of N-aryl-2-furohydrazonyl chlorides, providing insights into the reactivity and potential applications of this compound in the synthesis of pyrazoline derivatives (Shawali et al., 1990).

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-18(20)15-7-6-14(21-15)12-16-8-10-17(11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBFPPQLYXBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.